Cas no 157944-37-1 (Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate)
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate
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- Inchi: 1S/C8H10FNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3
- InChI Key: LJQPZDHZBDAYON-UHFFFAOYSA-N
- SMILES: FC1=CNC(C(=O)OCC)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- XLogP3: 1.7
- Topological Polar Surface Area: 42.1
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109009001-1g |
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |
157944-37-1 | 95% | 1g |
2,412.00 USD | 2021-05-31 | |
| Alichem | A109009001-5g |
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |
157944-37-1 | 95% | 5g |
6,512.40 USD | 2021-05-31 |
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate: A Comprehensive Overview
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate, with the CAS number 157944-37-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrole ring with substituents that confer distinct electronic and steric properties. The pyrrole ring serves as the core framework, while the fluorine and methyl groups at positions 4 and 3, respectively, introduce functional diversity. The carboxylate ester group at position 2 further enhances the compound's reactivity and applicability in various chemical reactions.
Recent studies have highlighted the potential of Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate in drug discovery and materials synthesis. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials, such as organic semiconductors and stimuli-responsive polymers. The compound's ability to undergo various transformations, including cyclization and cross-coupling reactions, has made it a valuable building block in modern organic synthesis.
The synthesis of Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the alkylation of a fluorinated pyrrole derivative followed by esterification to introduce the carboxylate group. The use of transition metal catalysts has been shown to enhance reaction efficiency, particularly in cross-coupling reactions where the compound serves as a coupling partner.
In terms of applications, Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has been utilized in the development of new pharmaceutical agents. Its structure allows for modulation of pharmacokinetic properties, making it a promising candidate for drug delivery systems. Additionally, the compound has been employed in the synthesis of advanced materials with tailored electronic properties, contributing to advancements in optoelectronics and nanotechnology.
Recent research has also focused on the environmental impact and sustainability aspects of Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate. Studies have explored green chemistry approaches to its synthesis, emphasizing the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global initiatives to promote sustainable chemical practices and reduce environmental footprints.
In conclusion, Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate (CAS No: 157944-37-1) is a versatile compound with a wide range of applications in organic chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across diverse fields. As research continues to uncover new potential uses for this compound, its role in advancing scientific knowledge is expected to grow significantly.
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